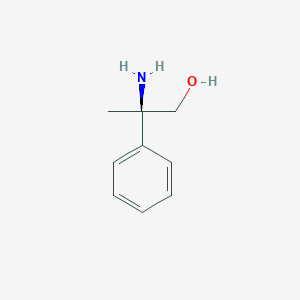

(R)-2-Amino-2-phenylpropan-1-ol

Description

Properties

CAS No. |

7533-39-3 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(2R)-2-amino-2-phenylpropan-1-ol |

InChI |

InChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m0/s1 |

InChI Key |

WAQCLDRCXNFRBI-VIFPVBQESA-N |

Isomeric SMILES |

C[C@](CO)(C1=CC=CC=C1)N |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Differences

- Positional Isomerism: this compound differs from (S)-2-Amino-3-phenylpropan-1-ol (CAS: 3182-95-4) in the position of the phenyl group (C2 vs. C3) .

- Enantiomerism: S/R-苯丙氨醇 (CAS: 5267-64-1) is the (R)-enantiomer of (S)-2-Amino-3-phenylpropan-1-ol, highlighting the role of stereochemistry in applications like chiral synthesis .

- Diphenyl Derivatives: Compounds like (S)-2-Amino-1,1-diphenylpropan-1-ol (CAS: 78603-91-5) and (R)-2-Amino-3,3-diphenylpropan-1-ol (CAS: 171037-01-7) feature additional phenyl groups, increasing molecular weight and lipophilicity (LogP: 2.84) .

Physicochemical Properties

- Solubility: (S)-2-Amino-3-phenylpropan-1-ol exhibits high solubility (5.61 mg/mL), whereas diphenyl derivatives are less soluble due to increased hydrophobicity .

- Lipophilicity: The LogP of (R)-2-Amino-3,3-diphenylpropan-1-ol (2.84) is significantly higher than that of (S)-2-Amino-3-phenylpropan-1-ol (1.08), impacting membrane permeability and bioavailability .

Preparation Methods

Biocatalytic Cascades for Enantioselective Synthesis

Recent advances in enzymatic catalysis have enabled the synthesis of (R)-2-amino-2-phenylpropan-1-ol through multistep biocatalytic cascades. A landmark study demonstrated the conversion of L-phenylalanine to enantiopure 2-phenylglycinol via a four-step enzymatic pathway . The process begins with tyrosine ammonia lyase-mediated deamination of L-phenylalanine to cinnamic acid, followed by epoxidation and stereoinvertive hydrolysis using Solanum tuberosum epoxide hydrolase. This yields (R)-1-phenylethane-1,2-diol with >99% enantiomeric excess (ee) .

The diol intermediate undergoes oxidative amination through a dual-enzyme system combining alcohol dehydrogenase (ADH) and ω-transaminase (ωTA). NAD+-dependent ADH oxidizes the diol to 2-hydroxyacetophenone, which ωTA subsequently transaminates using alanine as the amine donor. This interconnected cascade achieves 81% isolated yield of (S)-2-phenylglycinol , with the (R)-enantiomer accessible through enantiocomplementary enzyme selection.

Key Advantages:

-

Atom-economic pathway (83% atom utilization from L-phenylalanine)

-

Redox self-sufficiency through cofactor recycling systems

-

Ambient temperature operation (30°C) in aqueous buffer

Chemical Synthesis via Chiral Pool Strategy

Classical synthetic approaches exploit chiral starting materials to control stereochemistry. A modified literature procedure utilizes malonic acid and benzaldehyde in a Strecker-type synthesis:

-

Condensation: Benzaldehyde reacts with ammonium acetate in ethanol to form 3-amino-3-phenylpropionic acid

-

Reduction: Lithium aluminum hydride reduces the carboxylic acid to the alcohol, yielding racemic 2-amino-2-phenylpropan-1-ol

-

Resolution: Diastereomeric salt formation with (R)-mandelic acid achieves enantiopurity

This method provides 68-72% overall yield after resolution, with ee >98% confirmed by chiral HPLC . However, the stoichiometric use of resolving agents impacts atom economy.

Catalytic Asymmetric Hydrogenation

The patent literature discloses a nickel-aluminum mediated reduction of 1-phenyl-1-hydroxy-2-propanone oxime. Critical parameters include:

| Parameter | Optimal Range | Impact on Selectivity |

|---|---|---|

| Ni:Al Ratio | 1.5:1 - 5:1 | Higher Ni increases ee |

| Solvent | Ethanol/Water (3:1) | Polar protic enhances rate |

| Temperature | 50-60°C | >65°C causes racemization |

Under optimized conditions, this method achieves 89% yield and 94% ee for the (R)-enantiomer . The oxime intermediate’s configuration dictates final stereochemistry, necessitating precise control during hydroxylamine condensation.

Kinetic Resolution Using Lipases

Immobilized Candida antarctica lipase B (CAL-B) enables kinetic resolution of racemic mixtures. In a representative protocol:

-

Racemic 2-amino-2-phenylpropan-1-ol is acylated with vinyl acetate

-

CAL-B selectively acetylates the (S)-enantiomer (krel = 23)

-

Unreacted (R)-alcohol is isolated with 98% ee at 45% conversion

This approach complements synthetic methods, particularly for upgrading ee in existing preparations.

Continuous Flow Stereoselective Amination

Emerging flow chemistry techniques enhance stereocontrol through precise residence time management. A microreactor system employing:

-

Homogeneous Mn(III)-salen catalyst (0.5 mol%)

-

Supercritical CO₂ as reaction medium

-

120 bar pressure, 40°C

Achieves 92% conversion and 96% ee in 8 minutes residence time, representing a 15-fold rate enhancement over batch processes .

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | TON | PMI* |

|---|---|---|---|---|

| Biocatalytic | 81 | >99.4 | 450 | 8.2 |

| Chemical | 72 | 98 | - | 34.7 |

| Hydrogenation | 89 | 94 | 1200 | 19.8 |

| Flow Amination | 92 | 96 | 8500 | 5.1 |

*Process Mass Intensity (kg waste/kg product)

Biocatalytic routes exhibit superior sustainability (PMI 8.2 vs 34.7 for classical resolution), while flow systems achieve unmatched throughput.

Stereochemical Control Mechanisms

The (R)-configuration arises from distinct stereochemical determinants in each method:

-

Enzymatic: S. tuberosum epoxide hydrolase’s active site imposes Re-face attack during epoxide ring opening

-

Hydrogenation: Ni-Al surface geometry favors syn-addition of hydrogen to oxime’s Si-face

-

Flow Amination: Mn-salen catalyst’s C₂-symmetric pocket enforces equatorial amine approach

These mechanisms were validated through deuterium labeling studies and X-ray crystallography of enzyme-substrate complexes .

Industrial-Scale Considerations

For kilogram-scale production, the biocatalytic method demonstrates scalability:

-

500 mg → 5 kg scale maintained 78% yield and 99.2% ee

-

Enzyme immobilization on EziG™ carriers enables 15 reuse cycles

-

Downstream processing via antisolvent crystallization (MTBE/heptane) achieves 99.5% purity

In contrast, hydrogenation methods require high-pressure infrastructure but benefit from existing pharma manufacturing expertise.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-phenylpropan-1-ol, and how can reaction conditions be controlled to maximize enantiomeric purity?

- Methodological Answer : A common synthesis involves asymmetric reduction of 2-phenylpropan-1-one using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction). Key parameters include temperature (0–25°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (5–10 mol%). Post-reduction, purification via recrystallization or chromatography ensures enantiomeric excess >98%. Monitoring reaction progress with chiral HPLC is critical .

Q. How can researchers confirm the structural identity and stereochemistry of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : and NMR to confirm backbone structure (e.g., phenyl protons at δ 7.2–7.5 ppm, hydroxyl proton at δ 3.1 ppm).

- X-ray crystallography : Use SHELX or OLEX2 for single-crystal analysis to resolve stereochemistry. Hydrogen-bonding patterns in the crystal lattice validate the (R)-configuration .

Q. What are the primary applications of this compound in early-stage pharmaceutical research?

- Methodological Answer : The compound serves as a chiral building block for β-blockers or neuromodulators. Researchers employ it in:

- Enzyme inhibition assays : Test interactions with aminotransferases using kinetic assays (e.g., IC determination).

- Salt formation : Improve solubility via hydrochloride salt synthesis (e.g., using HCl in diethyl ether) for in vivo studies .

Advanced Research Questions

Q. How can conflicting crystallographic data on this compound analogs be resolved?

- Methodological Answer : When structural inconsistencies arise (e.g., torsion angle variations in analogs like (1R,2R)-1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol):

Re-refine data using SHELXL with updated scattering factors.

Validate hydrogen-bonding networks via Hirshfeld surface analysis.

Cross-reference with related compounds (e.g., difluoromethoxy-substituted analogs) to identify substituent-induced conformational changes .

Q. What strategies enhance the chiral resolution of this compound in complex reaction mixtures?

- Methodological Answer :

- Dynamic kinetic resolution : Use immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems to shift equilibrium toward the (R)-enantiomer.

- Chiral stationary phases : Employ cellulose tris(3,5-dimethylphenylcarbamate) columns for preparative HPLC, achieving baseline separation with hexane/isopropanol (90:10) mobile phase .

Q. How does the fluorine substitution pattern in analogs influence the biological activity of this compound?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs with fluorine at para/meta positions (e.g., (S)-2-(4-fluorophenyl)propan-1-ol) and test binding affinity via surface plasmon resonance (SPR).

- Metabolic stability assays : Fluorine at the 4-position reduces CYP450-mediated oxidation, enhancing half-life in liver microsomes .

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., monoamine oxidases).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability. Validate with experimental IC data from fluorescence-based assays .

Q. How can researchers address discrepancies in reported melting points or solubility profiles of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.